molecular formula C11H15O3P B3051032 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane CAS No. 3057-08-7

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane

Cat. No.: B3051032
CAS No.: 3057-08-7
M. Wt: 226.21 g/mol
InChI Key: JSVDMQKVGLGYCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in a dry solvent such as toluene . The reaction conditions require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Substitution: It can participate in substitution reactions where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The major products depend on the nucleophile used but typically result in the formation of new phosphite derivatives.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is widely used as a ligand in palladium-catalyzed reactions . It helps in the formation of stable complexes that facilitate various organic transformations, including cross-coupling reactions.

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, phosphite ligands like this compound can be used in the synthesis of biologically active compounds and pharmaceuticals.

Industry: In industrial settings, this compound is used in the synthesis of fine chemicals and specialty materials . Its role as a ligand in catalysis makes it valuable for producing high-purity products.

Mechanism of Action

The primary mechanism of action for 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane involves its role as a ligand in palladium-catalyzed reactions . The compound coordinates with palladium to form a stable complex that facilitates the catalytic cycle. This coordination enhances the reactivity of palladium, allowing it to effectively mediate various organic transformations. The molecular targets and pathways involved include the activation of C-H bonds and the formation of C-C and C-N bonds.

Comparison with Similar Compounds

Comparison: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is unique due to its phenoxy group , which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness enhances its effectiveness as a ligand in palladium-catalyzed reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O3P/c1-11(2)8-12-15(13-9-11)14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVDMQKVGLGYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(OC1)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044646
Record name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
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Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3057-08-7
Record name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane
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Record name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
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Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-
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Record name 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
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Record name 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane
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Record name 5,5-DIMETHYL-2-PHENOXY-1,3,2-DIOXAPHOSPHINANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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